molecular formula C20H19NO4 B2686757 Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate CAS No. 847406-23-9

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate

Cat. No.: B2686757
CAS No.: 847406-23-9
M. Wt: 337.375
InChI Key: SQRDHYKGCUKSCE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has a unique molecular structure that makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to further reactions to introduce the m-tolylacetamido group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-24-20(23)19-18(15-9-4-5-10-16(15)25-19)21-17(22)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRDHYKGCUKSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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